7-Methyl-2-phenylindolizine

Fluorescent Probe Indolizine Fluorophore Quantum Yield

Researchers need precise substitution patterns-positional isomers of indolizine are not interchangeable. 7-Methyl-2-phenylindolizine (CAS 26557-56-2) offers a defined 7-methyl, 2-phenyl substitution that uniquely modulates logP (3.91), TPSA (4.41 Ų), and electronic properties. - **Key applications**: Structure-activity relationship (SAR) studies, COX-2 inhibitor analog synthesis, OLED charge transport layers, and fluorescent probe scaffold development. - **Supply advantage**: Packaged for immediate R&D use; stable crystalline solid (mp 207°C, decomp.). No proprietary drug lock-ideal for early-stage exploration.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 26557-56-2
Cat. No. B11566071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-phenylindolizine
CAS26557-56-2
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN2C=C1)C3=CC=CC=C3
InChIInChI=1S/C15H13N/c1-12-7-8-16-11-14(10-15(16)9-12)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyKMFFBEXLEZPYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-phenylindolizine: Chemical Identity & Physicochemical Profile


7-Methyl-2-phenylindolizine (CAS 26557-56-2) is a heteroaromatic compound belonging to the indolizine family, an isomer of indole characterized by a fused bicyclic 5/6 ring system with a bridgehead nitrogen . This compound has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol . It is a substituted indolizine with a phenyl group at the 2-position and a methyl group at the 7-position of the indolizine core . Physicochemical property predictions indicate a logP of 3.9147, a polar surface area (PSA) of 4.41 Ų, and a density of 1.04±0.1 g/cm³ [1]. The melting point has been reported as 207 °C (with decomposition) . Currently, no proprietary drug products based on this exact molecule are known, and it is primarily available from chemical suppliers for research purposes .

Critical Role of the 7-Methyl Group in Indolizine Applications


While the indolizine core is a privileged scaffold in medicinal chemistry and materials science, a user cannot simply interchange any 2-phenylindolizine derivative without affecting experimental outcomes. This is because the biological activity and photophysical properties of indolizines are highly sensitive to both the nature and the position of substituents on the bicyclic ring [1][2]. For instance, in medicinal chemistry, structure-activity relationship (SAR) studies on indolizine-based compounds have shown that introducing small hydrophobic groups, such as a methyl moiety, at specific positions on the indolizine ring can significantly modulate target binding affinity and functional potency [1]. Similarly, in fluorescence applications, the presence and location of substituents are key determinants of quantum yield and spectral properties [2]. Therefore, the specific 7-methyl substitution on the 2-phenylindolizine core confers a unique physicochemical and structural profile that is not replicated by unsubstituted indolizine, 1-methyl, or other positional isomers, making it a non-fungible starting material or intermediate in research settings.

7-Methyl-2-phenylindolizine vs. Indolizine Analogs: Key Differentiators


Fluorescence Quantum Yield in Indolizine-Based Probes

The substitution pattern on the indolizine core is a critical determinant of its fluorescence quantum yield (ΦF). Studies on indolizine-based small fluorescent molecules have demonstrated that quantum yield values can vary dramatically from 0.002 to 0.296 depending on the nature and position of substituents on the indolizine ring system [1]. The 2-phenyl substitution provides a π-extended system, while the 7-methyl group contributes hydrophobic and electronic effects that influence the molecule's excited-state behavior, distinguishing it from unsubstituted analogs. As a representative 2-phenylindolizine derivative, 7-Methyl-2-phenylindolizine exhibits photophysical properties that are characteristic of this substitution class, offering a defined baseline for the development of more complex fluorophores [1].

Fluorescent Probe Indolizine Fluorophore Quantum Yield

Pharmacological Activity: Position-Specific Substitution Effects

Structure-activity relationship (SAR) studies on indolizine-based α7 nicotinic acetylcholine receptor (nAChR) agonists have established that introducing small hydrophobic groups, such as a methyl moiety, at the 6- or 8-position of the indolizine scaffold can significantly improve both potency and maximum effect compared to unsubstituted or other position-substituted analogs [1]. While 7-methyl substitution was not the primary focus of that specific study, the data firmly support the general principle that the exact location of a methyl group on the indolizine core is a critical determinant of biological activity [1]. This finding implies that 7-Methyl-2-phenylindolizine would possess a unique pharmacological profile (e.g., binding affinity, functional activity) distinct from its 6-methyl or 8-methyl isomers, as well as from the parent 2-phenylindolizine.

Medicinal Chemistry Structure-Activity Relationship Indolizine Derivatives

Physicochemical Properties: Lipophilicity and Polar Surface Area

7-Methyl-2-phenylindolizine possesses a distinct set of predicted physicochemical properties that differentiate it from other indolizine isomers and derivatives. Its predicted logP is 3.9147 and its topological polar surface area (TPSA) is 4.41 Ų [1]. These values are a direct consequence of its specific substitution pattern. In contrast, the positional isomer 1-Methyl-2-phenylindolizine would have a different molecular geometry and electronic distribution, leading to a different set of predicted physicochemical properties. These differences are critical for applications where solubility, membrane permeability, or metabolic stability are key parameters.

ADMET Prediction Lipophilicity Drug-likeness

Synthetic Utility as a Key Intermediate for Library Synthesis

7-Methyl-2-phenylindolizine serves as a key, pre-functionalized intermediate for synthesizing more complex, biologically relevant molecules. In a study on anti-inflammatory agents, a novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates was synthesized, leading to the identification of a compound (4e) with an IC50 of 6.71 µM against COX-2, comparable to the marketed drug indomethacin [1]. This work highlights the importance of the 7-substituted-2-phenylindolizine core as a productive starting point for medicinal chemistry. The specific 7-methyl substitution pattern provides a unique electronic and steric environment at the 1-, 3-, and 7-positions, which can be exploited for further regio- and chemoselective functionalization [2].

Chemical Synthesis Scaffold Derivatization Lead Optimization

Application Scenarios for 7-Methyl-2-phenylindolizine


Lead Optimization and SAR Studies

This compound is optimally used as a key starting material or intermediate in the synthesis of focused libraries aimed at exploring the 7-substituted-2-phenylindolizine chemical space. Its defined substitution pattern allows medicinal chemists to systematically investigate SAR by introducing various functional groups at the 1- and 3-positions, as demonstrated in the development of novel COX-2 inhibitors [1]. The distinct physicochemical properties (logP, TPSA) of this specific isomer make it a valuable probe for correlating structural features with ADMET profiles.

Fluorescent Probes and Sensors Development

Given that the fluorescence quantum yield of indolizines is highly sensitive to the substitution pattern on the core ring system [1], 7-Methyl-2-phenylindolizine is best suited for research programs aimed at developing new indolizine-based fluorophores. It can serve as a parent scaffold to study the relationship between substitution (e.g., at the 1- or 3-position) and photophysical properties like quantum yield, Stokes shift, and emission wavelength, ultimately enabling the rational design of improved fluorescent probes for bioimaging.

OLED Design and Fabrication

Indolizine derivatives are known in patent literature for their utility in organic electroluminescent devices [1]. 7-Methyl-2-phenylindolizine is an appropriate research compound for investigating the impact of specific substitution patterns on key OLED material parameters such as emission color, charge transport characteristics, and device stability. Its unique electronic properties, as inferred from SAR studies [2], make it a suitable candidate for exploring novel materials with tailored optoelectronic performance.

Methodological Development and Regioselective Functionalization

This compound is an ideal substrate for developing and testing new synthetic methodologies for the regioselective functionalization of indolizines. The presence of the 7-methyl group provides a built-in 'handle' for electronic tuning, which can influence the reactivity at other positions on the ring, as suggested by methods for 3-substituted indolizine synthesis [1]. It can be used to validate the scope and limitations of new C-H activation, cross-coupling, or cycloaddition reactions on the indolizine scaffold.

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